3,6-Bis(dimethylamino)-10,10-dimethylanthrone 3,6-Bis(dimethylamino)-10,10-dimethylanthrone
Brand Name: Vulcanchem
CAS No.: 32987-62-5
VCID: VC19654720
InChI: InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3
SMILES:
Molecular Formula: C20H24N2O
Molecular Weight: 308.4 g/mol

3,6-Bis(dimethylamino)-10,10-dimethylanthrone

CAS No.: 32987-62-5

Cat. No.: VC19654720

Molecular Formula: C20H24N2O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis(dimethylamino)-10,10-dimethylanthrone - 32987-62-5

Specification

CAS No. 32987-62-5
Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
IUPAC Name 3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one
Standard InChI InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3
Standard InChI Key KPLMBSBIAMWHNE-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Substituent Effects

The core structure of 3,6-bis(dimethylamino)-10,10-dimethylanthrone derives from anthracen-9(10H)-one, a tricyclic aromatic system comprising two benzene rings fused to a central ketone-bearing ring. The substitution pattern distinguishes this compound:

  • 10,10-Dimethyl groups: These substituents introduce steric hindrance and electronic effects, stabilizing the keto-enol tautomerism inherent to anthrone systems .

  • 3,6-Bis(dimethylamino) groups: The electron-donating dimethylamino groups at positions 3 and 6 enhance the compound’s fluorescence quantum yield by extending π-conjugation and reducing non-radiative decay pathways .

The IUPAC name, 3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one, reflects this substitution pattern . The SMILES notation \text{CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C provides a linear representation of the structure , while the InChIKey KPLMBSBIAMWHNE-UHFFFAOYSA-N\text{KPLMBSBIAMWHNE-UHFFFAOYSA-N} serves as a unique identifier for database searches .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number32987-62-5
Molecular FormulaC20H24N2O\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight308.4 g/mol
SMILESCC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C

Synthesis and Manufacturing

Table 2: Comparative Synthesis Conditions

StepReagents/ConditionsYield
Grignard FormationMg, o-chlorobenzyl chloride, acetone85–90%
CyclizationHCl, 60–80°C78%
DimethylaminationDimethylamine, Cu catalyst, 120°C65%*
*Theorized based on analogous reactions.

Physicochemical Properties

Thermal and Spectral Characteristics

3,6-Bis(dimethylamino)-10,10-dimethylanthrone is a light yellow solid with a melting point of 101–103°C , comparable to its non-aminated analog. Key properties include:

  • Boiling Point: 346.6°C at 760 mmHg , indicating high thermal stability due to aromatic stacking.

  • Density: 1.105 g/cm³ , lower than anthrone (1.194 g/cm³) due to methyl group substitution.

  • Refractive Index: 1.59 , suggesting significant polarizability from the dimethylamino groups.

UV-Vis spectroscopy reveals a bathochromic shift (λmax420nm\lambda_{\text{max}} \approx 420 \, \text{nm}) compared to anthrone (λmax=380nm\lambda_{\text{max}} = 380 \, \text{nm}), attributed to the electron-donating amino groups .

Applications and Functional Utility

Fluorescent Materials and Sensors

The compound’s extended conjugation and amine substituents make it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): The dimethylamino groups enhance hole-transport capabilities, potentially improving device efficiency .

  • pH Sensors: Protonation of the amino groups at acidic pH could modulate fluorescence intensity, enabling chemical sensing applications .

Recent Advances and Future Directions

The 2015 patent CN105061177A highlights ongoing interest in anthrone derivatives for industrial synthesis. Future research could explore:

  • Green Synthesis: Replacing toxic solvents (e.g., benzene ) with ionic liquids or water-ethanol mixtures.

  • Biological Activity: Screening for anticancer or antimicrobial properties, leveraging the anthrone scaffold’s bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator